molecular formula C7H7F2N B1586830 2,4-difluoro-N-methylaniline CAS No. 138564-16-6

2,4-difluoro-N-methylaniline

Cat. No. B1586830
M. Wt: 143.13 g/mol
InChI Key: RPGDVPAENGWKAO-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-methylaniline is a chemical compound with the molecular formula C7H7F2N . It has an average mass of 143.134 Da and a monoisotopic mass of 143.054657 Da .


Molecular Structure Analysis

The molecular structure of 2,4-difluoro-N-methylaniline consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methylamine group at the nitrogen .


Physical And Chemical Properties Analysis

2,4-Difluoro-N-methylaniline has a molecular formula of C7H7F2N . The hydrochloride form of this compound has a molecular weight of 179.6 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,4-difluoro-N-methylaniline derivatives show regiocontrol by fluorine in their synthesis, particularly in the formation of 4-methoxycarbonyl derivatives. This control is evident in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines (Thornton & Jarman, 1990).

Spectral Analysis

  • Fourier transform infrared (FTIR) and FT-Raman spectroscopy are used for spectral analysis of molecules like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. These techniques, along with ab initio calculations, help in understanding the vibrational modes and molecular structure of such compounds (Arjunan & Mohan, 2008).

Electrosynthesis and Characterization

  • Electropolymerisation of N-methylaniline has been studied for the synthesis of thin films of poly(N-methylaniline) in organic solvents. This process is characterized using cyclic voltammetry, mass spectroscopy, and in-situ UV-Visible and Raman spectroscopy, providing insights into the behavior of these polymers (Wei et al., 2005).

Environmental Toxicology

  • Metabonomic techniques like 1H nuclear magnetic resonance (NMR) spectroscopy have been used to assess the toxicity of related compounds like 4-fluoroaniline, 3,5-difluoroaniline, and 2-fluoro-4-methylaniline to earthworms. This research helps identify potential biomarkers of xenobiotic toxicity (Bundy et al., 2002).

Computational Studies

  • Quantum chemical computational studies, such as those performed on 2,4-difluoroaniline, utilize Density Functional Theory (DFT) to investigate molecular properties like hyperpolarizability and molecular orbital analysis. These studies contribute to understanding the stability and potential applications of such compounds (Selvam et al., 2020).

Spectroelectrochemistry

  • Spectroelectrochemical methods are employed to study the formation and redox behavior of poly(N-methylaniline), as well as its degradation. This research offers a comparison with polyaniline and provides insights into the structural changes and degradation products of these polymers (Planes et al., 2014).

Safety And Hazards

Safety data sheets suggest that 2,4-difluoro-N-methylaniline may be a combustible liquid and could cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2,4-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGDVPAENGWKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371779
Record name 2,4-difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-methylaniline

CAS RN

138564-16-6
Record name 2,4-difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MEA Berg, JB Naams, LC Hautala, TA Tolvanen… - ACS …, 2020 - ACS Publications
A series of substituted sulfonanilide analogs were prepared and evaluated as novel potent inhibitors of SH2 domain-containing inositol polyphosphate 5′-phosphatase 2 (SHIP2). …
Number of citations: 1 pubs.acs.org
LE Kiss, A Beliaev, HS Ferreira, CP Rosa… - …, 2018 - Wiley Online Library
Fatty acid amide hydrolase (FAAH) can be targeted for the treatment of pain associated with various medical conditions. Herein we report the design and synthesis of a novel series of …
MR An, YS Keum, SK Lee - Journal of the Korean Society of Food …, 2015 - koreascience.kr
This study was carried out to investigate the physicochemical properties and volatile ingredients of Jeju Apple mango subjected to different extraction methods and GC/MS. The crude …
Number of citations: 5 koreascience.kr
M Berg - 2021 - Helsingin yliopisto
Number of citations: 2
안미란, 금영수, 이시경 - 한국식품영양과학회지, 2015 - dbpia.co.kr
본 연구는 국내에서 재배되고 있는 제주산 애플망고의 이화학적 특성을 조사하였으며, 추출법으로 SE법, SDE법 및 SPME법을 이용하여 제주산 애플망고 시료로부터 휘발성 향기성분을 추출 …
Number of citations: 4 www.dbpia.co.kr

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